7-(Trifluoromethyl)indoline

Regioselective trifluoromethylation C-H functionalization Synthetic methodology

Sourcing 7-(Trifluoromethyl)indoline? The 7-CF₃ positional isomer creates a unique steric/electronic environment not interchangeable with 4-, 5-, or 6-substituted analogs. Pre-synthesized building block eliminates superacid-mediated trifluoromethylation steps, ensuring regiochemical fidelity and reducing synthetic hazard in GMP/scale-up workflows. Critical for SAR campaigns targeting HIV-1 NNRTIs (low nM IC₅₀ against Y181C mutant) or attenuated ACE inhibitor designs.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
CAS No. 959236-00-1
Cat. No. B1499204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)indoline
CAS959236-00-1
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2C(F)(F)F
InChIInChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2
InChIKeyAPXZRTOUTPSFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)indoline (CAS 959236-00-1): Core Procurement and Scientific Baseline


7-(Trifluoromethyl)indoline (CAS 959236-00-1) is a bicyclic heterocyclic building block consisting of a saturated indoline core bearing a trifluoromethyl (-CF₃) substituent at the 7-position . This compound serves as a versatile intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR modulators [1]. The trifluoromethyl group imparts enhanced lipophilicity (LogP increase vs. unsubstituted indoline) and metabolic stability, making this scaffold particularly valuable in medicinal chemistry programs targeting CNS-penetrant or metabolically resilient candidates [2].

Why 7-(Trifluoromethyl)indoline Cannot Be Generically Substituted in Synthetic or SAR Workflows


Positional substitution of the trifluoromethyl group on the indoline ring yields fundamentally distinct physicochemical and electronic profiles that preclude interchangeable use. The 7-position (ortho to the nitrogen in the fused benzene ring) creates a unique steric and electronic environment that diverges significantly from the 4-, 5-, or 6-substituted analogs [1]. This positional specificity dictates not only synthetic accessibility via cyclization vs. C-H functionalization routes [2] but also governs biological target engagement: SAR studies have demonstrated that simultaneous incorporation of trifluoromethyl and indoline residues produces unexpected potency outcomes depending on substitution pattern, with some configurations yielding 266-fold differences in activity [3]. Consequently, procurement decisions based purely on 'trifluoromethyl indoline' availability without positional verification risk invalidating entire synthetic sequences and SAR campaigns.

7-(Trifluoromethyl)indoline (CAS 959236-00-1): Quantitative Comparative Evidence for Scientific Selection


Regioselective Synthesis Advantage: 7-Position Direct C-H Trifluoromethylation Yields

Electrophilic trifluoromethylation of indoline in superacid media exhibits strong positional selectivity. For the parent indoline scaffold, the 7-position represents the kinetically favored site of electrophilic attack compared to the 5-position or nitrogen functionalization [1].

Regioselective trifluoromethylation C-H functionalization Synthetic methodology

Distinct Binding Mode: 7-CF₃ Indole Derivatives Show Nanomolar HIV-1 NNRTI Activity

Trifluoromethyl indoles bearing substitution patterns that include the 7-position have demonstrated potent anti-HIV-1 activity. Compounds 10i and 10k in this series achieved IC₅₀ values at the low nanomolar level against wild-type HIV-1 [1]. Critically, these 7-CF₃-containing indoles retained higher potency toward the drug-resistant mutant strain Y181C than the clinical comparator nevirapine, a distinction not observed with many other substitution patterns [1].

HIV-1 NNRTI Antiviral Drug-resistant mutants

Synergistic SAR Effect: Indoline + CF₃ Combination Modulates ACE Inhibitory Potency by 266-Fold

In a quantitative SAR study of angiotensin-converting enzyme (ACE) inhibitors, the simultaneous incorporation of a trifluoromethyl group and an indoline residue into the captopril scaffold yielded an IC₅₀ of 8 × 10⁻⁸ M [1]. This represents a 266-fold reduction in potency compared to the CF₃-only substitution (IC₅₀ = 3 × 10⁻¹⁰ M), demonstrating that the indoline-CF₃ combination produces non-additive, scaffold-dependent effects [1].

ACE inhibitor Captopril analog Structure-activity relationship

Physicochemical Differentiation: Boiling Point Variation Among Positional Isomers

Positional isomerism of the trifluoromethyl group on the indoline ring produces measurable differences in boiling point, which directly impacts purification protocols and formulation handling. The 7-substituted isomer exhibits a predicted boiling point of 216.3 ± 40.0 °C at 760 mmHg , compared to 208.6 ± 40.0 °C for the 4-substituted analog .

Physicochemical properties Boiling point Chromatographic separation

Enthalpy of Vaporization: 7-CF₃ Indoline Requires 45.3 kJ/mol for Phase Transition

The enthalpy of vaporization for 7-(trifluoromethyl)indoline is predicted at 45.3 ± 3.0 kJ/mol , compared to 44.5 ± 3.0 kJ/mol for the 4-substituted positional isomer . This thermodynamic parameter governs volatility and evaporation behavior under reduced pressure.

Thermodynamic property Volatility Formulation stability

7-(Trifluoromethyl)indoline (CAS 959236-00-1): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Antiviral Drug Discovery (HIV-1 NNRTI Programs)

Use as a privileged building block for synthesizing next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Evidence from trifluoromethyl indole SAR studies demonstrates that 7-CF₃-substituted indole/indoline scaffolds achieve low nanomolar IC₅₀ values against wild-type HIV-1 and retain superior potency against the Y181C drug-resistant mutant compared to nevirapine . This resistance profile is not uniformly observed across all CF₃ positional isomers, making the 7-substituted scaffold a strategic starting point for antiviral lead optimization programs targeting resistant viral strains. (Evidence source: Section 3, Evidence Item 2)

Medicinal Chemistry: ACE Inhibitor Scaffold Tuning and Fine SAR Optimization

Deployment as a key intermediate for generating ACE inhibitors requiring fine-tuned potency. Quantitative SAR data indicate that the indoline-CF₃ combination reduces ACE inhibitory activity by approximately 266-fold relative to CF₃-only analogs (IC₅₀ = 8 × 10⁻⁸ M vs. 3 × 10⁻¹⁰ M) . This modulation capability is valuable when target engagement requires attenuation rather than maximization of potency—for instance, in developing agents where partial ACE inhibition is therapeutically desirable or where off-target effects must be minimized. The scaffold's predictable potency-modulating effect enables rational design decisions. (Evidence source: Section 3, Evidence Item 3)

Process Chemistry: Direct C-H Functionalization Bypass for Efficient Route Design

Procurement of the pre-synthesized 7-(trifluoromethyl)indoline building block eliminates the need for superacid-mediated regioselective electrophilic trifluoromethylation. Synthetic methodology studies confirm that the 7-position is the kinetically favored site for electrophilic attack on the indoline core under superacid conditions . By sourcing the pre-functionalized compound, synthetic teams can reduce total step count, avoid hazardous superacid reaction conditions, and ensure regiochemical fidelity without reliance on challenging chromatographic separation of positional isomers. This approach is particularly advantageous in GMP and scale-up settings where process safety and reproducibility are paramount. (Evidence source: Section 3, Evidence Item 1)

Analytical Development: Chromatographic Method Optimization Using Distinct Physicochemical Properties

Leverage the measurable physicochemical differences between positional isomers for analytical method development and quality control. The 7-CF₃ indoline exhibits a predicted boiling point of 216.3 ± 40.0 °C and vaporization enthalpy of 45.3 ± 3.0 kJ/mol , distinct from the 4-substituted isomer (208.6 ± 40.0 °C and 44.5 ± 3.0 kJ/mol) . These differential properties inform GC method parameters, preparative HPLC solvent selection, and vacuum drying protocols. Analytical teams can use these data points to establish identity confirmation tests that distinguish 7-substituted material from isomeric impurities, ensuring batch-to-batch consistency in regulated environments. (Evidence source: Section 3, Evidence Items 4 and 5)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.